molecular formula C13H18FNO3 B7797172 tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B7797172
M. Wt: 255.28 g/mol
InChI Key: GAHLVVSVSXNJDS-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate: is an organic compound that features a fluoro-substituted phenyl group, a hydroxyethyl group, and a carbamic acid tert-butyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and tert-butyl carbamate.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with tert-butyl carbamate in the presence of a base such as sodium hydride to form an intermediate.

    Hydroxyethylation: The intermediate is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group using reducing agents such as sodium borohydride.

    Substitution: The fluoro-substituted phenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Regeneration of the hydroxyethyl group.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.

    Protein Labeling: Used in the labeling of proteins for biochemical studies.

Medicine:

    Drug Development: Investigated for its potential as a pharmacologically active compound.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging studies.

Industry:

    Materials Science: Utilized in the synthesis of polymers and advanced materials.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • [2-(4-Chloro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester
  • [2-(4-Bromo-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester
  • [2-(4-Methyl-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester

Comparison:

  • Fluoro vs. Chloro/Bromo: The fluoro-substituted compound is generally more electronegative, which can influence its reactivity and interaction with biological targets.
  • Hydroxyethyl Group: The presence of the hydroxyethyl group in all these compounds allows for similar hydrogen bonding interactions.
  • Unique Properties: The specific electronic and steric effects of the fluoro group make tert-Butyl (2-(4-fluorophenyl)-2-hydroxyethyl)carbamate unique in its reactivity and potential applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-8-11(16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHLVVSVSXNJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of carbamic acid tert-butyl ester (0.22 g) in acetonitrile (6 mL) was added in sequence at 0° C.: Sodium hydroxide (52 mg) in water (5 mL); after 2 minutes tert-butyl hypochlorite (139 μL); after 10 minutes potassium osmate(VI) dihydrate (9 mg) in water (1 mL); after 1 minute hydroquinine (anthraquinone-1,4-diyl)diether (26 mg) in acetonitrile (4 mL); after 3 minutes acetonitrile (6.7 mL) and phosphate buffer (3.3 mL, 0.5 M pH 7.65); after 5 minutes enough sodium biphosphate monohydrate to make pH=7.65; and finally 4-fluorostyrene. The reaction was quenched after stirring 3 hours at 25° C. with sodium sulfite (0.20 g) in water (2 mL) at 0° C. The phases were separated and the aqueous layer extracted with ethyl acetate (3×20 mL). The combined organic phases were washed with water (1×50 mL), dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography to furnish 90 mg (57%) of the title compound as a colorless oil.
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
52 mg
Type
reactant
Reaction Step Four
Quantity
139 μL
Type
reactant
Reaction Step Five
[Compound]
Name
hydroquinine (anthraquinone-1,4-diyl)diether
Quantity
26 mg
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
[Compound]
Name
sodium biphosphate monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
5 mL
Type
solvent
Reaction Step Nine
Yield
57%

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